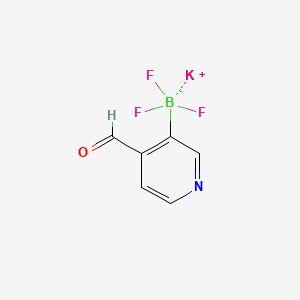

Potassium trifluoro(4-formylpyridin-3-yl)borate

説明

準備方法

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-formylpyridin-3-yl)borate can be synthesized through the reaction of 4-formylpyridine with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the borate salt .

Industrial Production Methods

The compound is then purified and crystallized for use in various applications .

化学反応の分析

Types of Reactions

Potassium trifluoro(4-formylpyridin-3-yl)borate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and various organic halides.

Conditions: These reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Major Products

科学的研究の応用

Potassium trifluoro(4-formylpyridin-3-yl)borate is used extensively in scientific research due to its versatility and stability. Some of its applications include:

作用機序

The mechanism by which potassium trifluoro(4-formylpyridin-3-yl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates facilitate the formation of new bonds, particularly carbon-carbon bonds, through processes such as cross-coupling reactions. The molecular targets and pathways involved are primarily related to its role as a boron-based reagent in organic synthesis .

類似化合物との比較

Similar Compounds

- Potassium trifluoro(4-fluoro-3-formylphenyl)borate

- Potassium 4-(trifluoromethyl)phenyltrifluoroborate

- Potassium 4-methylphenyltrifluoroborate

Uniqueness

Potassium trifluoro(4-formylpyridin-3-yl)borate is unique due to its specific structure, which includes a formyl group attached to a pyridine ring. This structure imparts distinct reactivity patterns, making it particularly useful in certain synthetic applications where other organotrifluoroborates may not be as effective .

生物活性

Potassium trifluoro(4-formylpyridin-3-yl)borate is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₅H₄BF₃K

- Molecular Weight : 147.98 g/mol

- CAS Number : 2144763-11-9

- Structure : The compound features a pyridine ring with a formyl group and a trifluoroborate moiety, contributing to its unique reactivity and biological interactions.

This compound exhibits its biological activity primarily through its ability to act as a reactive electrophile. This property allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Coupling Reactions : This compound can serve as a coupling partner in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules, including pharmaceuticals .

- VAP-1 Inhibition : Preliminary studies suggest that compounds with similar structures may exhibit Vascular Adhesion Protein 1 (VAP-1) inhibitory activity, which is relevant for treating diabetic nephropathy and other vascular-related diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption properties:

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-glycoprotein Substrate | No |

| Log Kp (Skin Permeation) | -5.28 cm/s |

| Log Po/w (iLOGP) | 0.0 |

| Lipinski Rule Compliance | 0.0 |

These properties suggest that the compound may effectively cross biological membranes, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

- Immunomodulatory Effects : Research has demonstrated that related trifluoroborate compounds can modulate immune responses, potentially making them candidates for treating autoimmune diseases .

- Antitumor Activity : A study involving similar organoboron compounds showed promising results in inhibiting tumor growth in vitro, suggesting that this compound may also possess anticancer properties .

- Synthetic Applications : The compound has been utilized in synthetic organic chemistry as a versatile reagent for constructing complex molecules, indicating its utility beyond just biological applications .

特性

IUPAC Name |

potassium;trifluoro-(4-formylpyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-3-11-2-1-5(6)4-12;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEALDPNINADQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CN=C1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726244 | |

| Record name | Potassium trifluoro(4-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-59-5 | |

| Record name | Borate(1-), trifluoro(4-formyl-3-pyridinyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-formylpyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。